Enniatine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

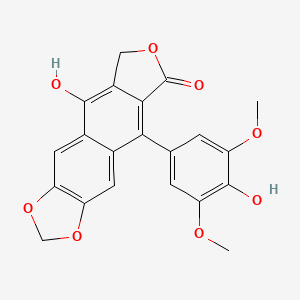

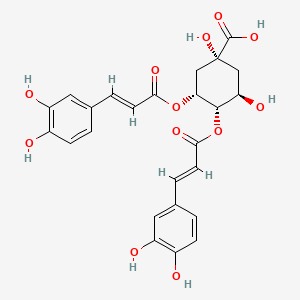

Enniatin A is a cyclohexadepsipeptide, a class of compounds characterized by alternating residues of N-methyl amino acids and hydroxy acids. It is primarily isolated from Fusarium species of fungi . Enniatin A has garnered significant interest due to its diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

Applications De Recherche Scientifique

Enniatin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying cyclohexadepsipeptide synthesis and structure-activity relationships.

Biology: Investigated for its role as an ionophore, facilitating the transport of ions across cell membranes.

Medicine: Explored for its potential as an antibiotic and antifungal agent.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Enniatin A interacts with various biomolecules, primarily through its ionophoric properties . It has been shown to bind ammonium and facilitate its passage across cell membranes . Additionally, it has been found to inhibit acyl-CoA: cholesterol acyltransferase (ACAT) activity, triglyceride biosynthesis, and reduce the pool of free fatty acids in cells .

Cellular Effects

Enniatin A has demonstrated significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of bovine granulosa cells . It also affects the production of hormones such as progesterone and estradiol in these cells . Furthermore, it has been found to cause an acute depletion of calcium from intracellular pools in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of Enniatin A is complex and multifaceted. It has been described as an ionophore, facilitating the passage of ions across cell membranes . Recent studies suggest that it may also interact with store-operated calcium channels (SOC), causing an influx of calcium from the extracellular medium . Additionally, it has been found to affect mitochondrial calcium fluxes and induce the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

The effects of Enniatin A have been observed to change over time in laboratory settings. For example, in a study on bovine granulosa cells, the inhibitory effect of Enniatin A on hormone production was observed after 1 and 2 days of treatment

Dosage Effects in Animal Models

In one study, Enniatin A was found to inhibit the proliferation of bovine granulosa cells in a dose-dependent manner .

Metabolic Pathways

Enniatin A is involved in several metabolic pathways. It has been shown to affect calcium homeostasis, influencing both intracellular calcium stores and calcium influx from the extracellular medium . It also impacts mitochondrial function, affecting calcium fluxes within the mitochondria and inducing changes in the mitochondrial permeability transition pore .

Transport and Distribution

Enniatin A is believed to be transported across cell membranes due to its ionophoric properties . It can facilitate the passage of ions across these membranes, affecting the distribution of these ions within the cell .

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it is likely that it interacts with various subcellular compartments, including the endoplasmic reticulum and mitochondria .

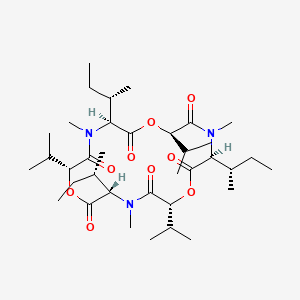

Méthodes De Préparation

Enniatin A is biosynthesized by the multifunctional enzyme enniatin synthetase, which incorporates both peptide synthetase and S-adenosyl-L-methionine-dependent N-methyltransferase activities . The synthetic route involves the formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units . Industrial production typically involves the fermentation of Fusarium species under controlled conditions to maximize yield .

Analyse Des Réactions Chimiques

Enniatin A undergoes various chemical reactions, including:

Oxidation: Enniatin A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the hydroxy acid components of enniatin A.

Substitution: Substitution reactions often involve the replacement of N-methyl amino acids with other amino acids or analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified enniatin derivatives with altered biological activities .

Comparaison Avec Des Composés Similaires

Enniatin A is part of a family of enniatins, including enniatin A1, B, B1, and others . Compared to its analogs, enniatin A is unique in its specific combination of N-methyl amino acids and hydroxy acids, which confer distinct biological activities . Other similar compounds include beauvericin, another cyclohexadepsipeptide with similar ionophoric properties but different structural components .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Enniatin A can be achieved through a convergent approach, where the two halves of the molecule are synthesized separately and then combined in the final step.", "Starting Materials": [ "L-Valine", "L-Leucine", "L-Isoleucine", "L-Proline", "L-Phenylalanine", "L-Serine", "L-Threonine", "L-Alanine", "L-Aspartic acid", "L-Glutamic acid", "N-methyl-N-(trimethylsilyl)trifluoroacetamide", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate", "Ethyl chloroformate", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Dichloromethane", "Tetrahydrofuran", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of the left half of the molecule:", "- L-Valine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Leucine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Isoleucine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Proline is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Phenylalanine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- The protected amino acids are coupled together using N,N'-Dicyclohexylcarbodiimide (DCC) and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dichloromethane to form the linear peptide intermediate.", "- The Boc protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane to give the linear peptide intermediate.", "- The linear peptide intermediate is cyclized using ethyl chloroformate and methanesulfonic acid in dichloromethane to form the left half of Enniatin A.", "Synthesis of the right half of the molecule:", "- L-Serine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Threonine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Alanine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Aspartic acid is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Glutamic acid is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- The protected amino acids are coupled together using N,N'-Dicyclohexylcarbodiimide (DCC) and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dichloromethane to form the linear peptide intermediate.", "- The Boc protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane to give the linear peptide intermediate.", "- The linear peptide intermediate is cyclized using ethyl chloroformate and methanesulfonic acid in dichloromethane to form the right half of Enniatin A.", "Combination of the two halves:", "- The left and right halves of Enniatin A are combined using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and triethylamine in tetrahydrofuran to give Enniatin A." ] } | |

Numéro CAS |

2503-13-1 |

Formule moléculaire |

C36H63N3O9 |

Poids moléculaire |

681.9 g/mol |

Nom IUPAC |

(3S,6R,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1 |

Clé InChI |

TWHBYJSVDCWICV-LIOIOPIISA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C |

SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

SMILES canonique |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Origine du produit |

United States |

A: Enniatin A (ENNA) primarily acts as an ionophore, specifically exhibiting selectivity for potassium ions (K+). [] It embeds itself within cell membranes and facilitates the transport of K+ ions across the membrane, disrupting the ion gradient. [] This disruption can lead to various downstream effects, including:

- Mitochondrial dysfunction: ENNA-induced K+ influx into mitochondria can lead to mitochondrial swelling, membrane depolarization, and ultimately, apoptosis. [, ]

- Eryptosis: In erythrocytes, ENNA triggers energy depletion and increases cytosolic Ca2+ activity, resulting in a form of programmed cell death known as eryptosis, characterized by cell shrinkage and membrane phospholipid scrambling. []

- Antibacterial activity: ENNA exhibits potent bactericidal activity against Mycobacterium tuberculosis by disrupting the membrane potential and decreasing intracellular ATP levels. []

A:

- Molecular Formula: C36H63N3O9 [, ]

- Molecular Weight: 681.9 g/mol [, ]

- Spectroscopic Data: Specific spectroscopic data, including NMR, IR, and Mass spectrometry data, can be found in the research papers cited. [, , , ] For example, natural Enniatin A is identified as a mixture of optical isomers containing both erythro- and threo-N-methyl-L-isoleucine residues through hydrolysis and analysis of o.r.d. spectra. []

ANone: Currently, limited research exists on the material compatibility and stability of Enniatin A under various conditions. Further investigation is needed to determine its suitability for different applications and its long-term stability in various matrices.

A: While Enniatin A is not typically categorized as a catalyst, its ionophoric activity can influence certain biological processes. Its primary mechanism involves the selective binding and transport of K+ ions across membranes. This selectivity for K+ over other ions contributes to its biological activity and potential applications. [, ]

A: Yes, computational methods like the empirical force field (EFF) have been applied to study Enniatin A and related macrocyclic ion carriers. These simulations provide valuable information on the conformational dynamics and binding affinities of these molecules, complementing experimental data. []

ANone: Information on the stability and formulation of Enniatin A is limited. Research on its stability under various storage conditions and the development of effective formulation strategies to enhance its solubility and bioavailability would be beneficial for its potential applications.

A: Research on the PK/PD of Enniatin A is limited. Further studies are needed to understand its absorption, distribution, metabolism, and excretion profiles, as well as its in vivo efficacy and potential for therapeutic applications. []

A: Enniatin A has demonstrated in vitro efficacy against Mycobacterium tuberculosis [] and in a preliminary study on Wistar rats, Enniatin A did not show adverse effects at the tested concentration. [] More in vivo studies are needed to confirm these findings and explore potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.